molecular formula C20H31N5O3 B15102883 Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate

Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B15102883
M. Wt: 389.5 g/mol
InChI Key: ISKGSTOSGDKXKV-UHFFFAOYSA-N
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Description

Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate is a bicyclic piperidine derivative featuring a tert-butyl carbamate group at the piperidin-4-yl position and a pyrimidin-2-yl-substituted piperidin-3-yl moiety connected via a carbonyl bridge. This structure is commonly utilized in medicinal chemistry as an intermediate for drug discovery, particularly in kinase inhibitors and antiviral agents, due to its conformational rigidity and ability to engage in hydrogen bonding via the pyrimidine ring .

Properties

Molecular Formula

C20H31N5O3

Molecular Weight

389.5 g/mol

IUPAC Name

tert-butyl N-[1-(1-pyrimidin-2-ylpiperidine-3-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C20H31N5O3/c1-20(2,3)28-19(27)23-16-7-12-24(13-8-16)17(26)15-6-4-11-25(14-15)18-21-9-5-10-22-18/h5,9-10,15-16H,4,6-8,11-14H2,1-3H3,(H,23,27)

InChI Key

ISKGSTOSGDKXKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the specific biological context .

Comparison with Similar Compounds

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate ()

  • Structural Differences : The pyrimidine ring is substituted with a chlorine atom at position 4 and a methyl group at position 6, compared to the unsubstituted pyrimidin-2-yl group in the target compound.
  • Synthesis : Prepared via coupling of 4-chloro-6-methylpyrimidine with a methylated piperidine-carbamate intermediate, differing from the target compound’s synthetic route .

tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate ()

  • Structural Differences: Contains a dibenzylamino group at position 6 and a nitro group at position 5 on the pyrimidine ring.
  • Impact: The nitro group increases electrophilicity, while dibenzylamino introduces steric hindrance, likely reducing metabolic stability compared to the target compound .

Piperidine Core Modifications

tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()

  • Structural Differences : Replaces the pyrimidin-2-yl-piperidinylcarbonyl group with an acetylated piperidine.
  • Impact : The acetyl group reduces hydrogen-bonding capacity, diminishing interactions with biological targets like proteases or kinases .
  • Synthesis : Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate, a simpler route than the target compound’s multi-step coupling .

tert-Butyl (3R,4R)-1-(6-chloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-ylcarbamate (39) ()

  • Structural Differences : Incorporates a 2,4,5-trifluorophenyl group on the piperidine ring and a chloropyrimidine moiety.
  • Impact : Fluorine atoms enhance lipophilicity and metabolic stability, making this compound more suitable for CNS-targeted therapies compared to the target .

Additional Substituents

tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate ()

  • Structural Differences : Features a cyclopentyl group and a trifluoromethylpyrimidine-substituted piperazine.
  • Impact : The cyclopentyl group introduces conformational constraints, while the trifluoromethyl group enhances binding to hydrophobic pockets in enzyme active sites .

Physicochemical Properties

NMR and MS Data

  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate () :
    • ¹H NMR : δ 1.44 (s, 9H, tert-butyl), 2.09 (s, 3H, acetyl), 3.20–3.80 (m, 4H, piperidine).
    • LCMS : [M+H]⁺ = 257.2 .
  • Compound 39 () :
    • ¹H NMR : δ 1.42 (s, 9H, tert-butyl), 7.20–7.40 (m, 2H, fluorophenyl).
    • HRMS : m/z 482.1 [M+H]⁺ .

Biological Activity

Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate, a compound characterized by its unique piperidine and pyrimidine moieties, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H22N4O2\text{C}_{14}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure features a tert-butyl group, two piperidine rings, and a pyrimidine substituent, contributing to its diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Cytotoxicity : Initial studies suggest that this compound demonstrates cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinases, particularly those involved in cancer proliferation pathways. This inhibition may lead to reduced tumor growth in preclinical models.
  • Anti-inflammatory Effects : Preliminary findings suggest that the compound may modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines such as IL-1β.

Cytotoxicity Studies

In vitro studies have shown that the compound exhibits cytotoxic effects on human cancer cell lines. For instance, a study reported the following IC50 values:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
HeLa (Cervical)15.0
MCF7 (Breast)10.0

These results indicate that this compound is particularly effective against MCF7 cells, suggesting a potential application in breast cancer therapy .

The proposed mechanism involves the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins. Additionally, the compound's ability to inhibit specific kinases involved in cell survival signaling pathways has been documented .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using LPS-stimulated macrophages. The compound significantly reduced IL-1β release by approximately 35% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1: Lung Cancer Model
    • In a xenograft model of lung cancer, administration of the compound led to a significant reduction in tumor volume compared to control groups.
    • Histological analysis revealed increased apoptosis within tumor tissues.
  • Case Study 2: Inflammatory Disease Model
    • In an animal model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.

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